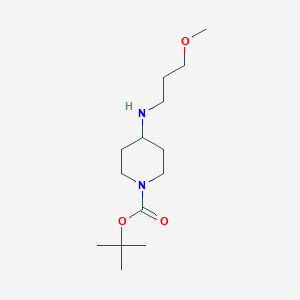

1-Boc-4-(3-Methoxypropylamino)piperidine

描述

Significance of the Piperidine (B6355638) Moiety in Organic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a structural motif of paramount importance in the fields of organic and medicinal chemistry. nih.govencyclopedia.pub This chemical structure is not only prevalent in a vast array of natural products and alkaloids, such as morphine and atropine, but is also a cornerstone in the design of synthetic drugs. nih.govencyclopedia.pub Its derivatives are integral components in more than twenty classes of pharmaceuticals, demonstrating a wide spectrum of biological activities. nih.govencyclopedia.pub These include treatments for cancer, Alzheimer's disease, viral infections, and hypertension, as well as analgesic and anti-inflammatory agents. researchgate.netijnrd.org

The versatility of the piperidine scaffold allows for extensive functionalization, enabling chemists to fine-tune the pharmacological properties of molecules. nbinno.com This adaptability makes piperidine derivatives essential intermediates and building blocks in the synthesis of complex organic compounds and active pharmaceutical ingredients (APIs). ijnrd.orgnbinno.com The prevalence of this moiety in FDA-approved drugs underscores its critical role in drug discovery and development. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-(3-methoxypropylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-6-12(7-10-16)15-8-5-11-18-4/h12,15H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXIXCCMHCXBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656263 | |

| Record name | tert-Butyl 4-[(3-methoxypropyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887588-23-0 | |

| Record name | tert-Butyl 4-[(3-methoxypropyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 1 Boc 4 3 Methoxypropylamino Piperidine and Analogues

Reactivity of the Piperidine (B6355638) Nitrogen under Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. researchgate.net In 1-Boc-4-(3-methoxypropylamino)piperidine, the Boc group is attached to the piperidine nitrogen, fundamentally altering its reactivity.

The electron-withdrawing nature of the carbonyl moiety in the Boc group significantly delocalizes the lone pair of electrons on the piperidine nitrogen, thereby reducing its nucleophilicity and basicity. researchgate.net This protective function effectively prevents the piperidine nitrogen from participating in common reactions such as alkylation, acylation, or protonation under neutral or basic conditions. This "masking" is crucial in multi-step syntheses, as it directs reactions to other nucleophilic sites within the molecule, such as the exocyclic secondary amine.

Despite the general inertness conferred by the Boc group, the adjacent methylene (B1212753) groups on the piperidine ring can be activated for deprotonation by very strong bases. For instance, studies on N-Boc piperidine have shown that asymmetric deprotonation at the C2 position can be achieved using organolithium bases like sec-butyllithium (B1581126) (s-BuLi) in the presence of chiral ligands such as (+)-sparteine surrogates. nih.govacs.org This lithiated intermediate can then be trapped with various electrophiles, allowing for stereoselective functionalization of the piperidine ring.

| Reaction Type | Reagents and Conditions | Outcome | Reference |

| Asymmetric Deprotonation | s-BuLi, (+)-sparteine surrogate, Et₂O, -78 °C | Formation of a lithiated intermediate at the C2 position of the piperidine ring. | acs.org |

| Electrophilic Trapping | Me₃SiCl (after deprotonation) | Introduction of a trimethylsilyl (B98337) group at the C2 position. | acs.org |

This table illustrates potential reactions on the N-Boc piperidine ring, based on studies with the parent N-Boc piperidine compound.

Reactions Involving the Amino and Methoxypropyl Moieties

With the piperidine nitrogen effectively shielded, the secondary amino group [-NH-] becomes the primary site of reactivity in this compound. This nucleophilic center readily participates in a variety of bond-forming reactions. The methoxypropyl moiety, consisting of a stable ether linkage and an alkyl chain, is generally unreactive under the conditions used to modify the amino groups.

The synthesis of the title compound itself is a prime example of this reactivity profile. It is commonly prepared via reductive amination between 1-Boc-4-piperidone (B14923) and 3-methoxypropylamine (B165612). harvard.edunih.gov In this reaction, the amine attacks the ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the secondary amine product. mdpi.comnih.gov

Further derivatization of the secondary amine is a common strategy for building molecular complexity. Key transformations include:

N-Alkylation: The secondary amine can be further alkylated using alkyl halides in the presence of a base or through another reductive amination with an aldehyde or ketone. nih.govnih.gov

N-Acylation: Reaction with acyl chlorides or acid anhydrides under basic conditions yields the corresponding amides. nih.gov

N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides. nih.gov

These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships by introducing diverse substituents onto the 4-amino position of the piperidine scaffold. nih.gov

| Reaction Type | Reagents and Conditions | Functional Group Targeted | Product Type | Reference |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCE | Secondary Amine | Tertiary Amine | nih.gov |

| Alkylation | Alkyl Bromide, K₂CO₃, THF | Secondary Amine | Tertiary Amine | nih.gov |

| Acylation | Benzoyl Chloride, NEt₃, DCM | Secondary Amine | Amide | nih.gov |

| Sulfonylation | Benzenesulfonyl Chloride, NEt₃, DCM | Secondary Amine | Sulfonamide | nih.gov |

This table summarizes common reactions involving the exocyclic secondary amine of 1-Boc-4-(amino)piperidine analogues.

Deprotection Strategies and Subsequent Derivatizations

A critical step in the synthetic application of this compound is the removal of the Boc protecting group to liberate the piperidine nitrogen. This deprotection is most commonly achieved under acidic conditions, which cleave the carbamate (B1207046) bond. mdpi.com

Common deprotection protocols include:

Trifluoroacetic Acid (TFA): Treatment with neat TFA or a solution of TFA in a solvent like dichloromethane (B109758) (DCM) at room temperature is a highly effective method. mdpi.com

Hydrogen Chloride (HCl): Using a solution of HCl in an organic solvent, such as dioxane or diethyl ether, is another standard procedure. nih.gov

The choice of reagent can sometimes influence the reaction outcome and yield, with TFA often being more efficient for complete conversion. mdpi.com

| Reagent | Typical Conditions | Outcome | Reference |

| Trifluoroacetic Acid (TFA) | TFA in CH₂Cl₂, room temperature | Complete removal of the Boc group. | mdpi.com |

| Hydrogen Chloride (HCl) | 4N HCl in Dioxane, room temperature | Removal of the Boc group, product isolated as hydrochloride salt. | nih.gov |

This table outlines common strategies for the deprotection of the N-Boc group in piperidine derivatives.

Once deprotected, the resulting molecule, 4-(3-methoxypropylamino)piperidine, possesses two secondary amine groups. The piperidine nitrogen, being part of a cyclic aliphatic system, is generally more nucleophilic than the acyclic secondary amine. This allows for selective derivatization at the piperidine nitrogen, although reactions at both sites are possible. Subsequent functionalization is a key step in the synthesis of many pharmaceutical agents, where the piperidine nitrogen is often modified to interact with biological targets. beilstein-journals.orgnih.gov Common derivatizations include N-alkylation, N-arylation, and acylation reactions, similar to those performed on the exocyclic amine but now targeting the newly available, highly nucleophilic ring nitrogen.

Applications in Advanced Organic Synthesis

1-Boc-4-(3-Methoxypropylamino)piperidine as a Synthetic Building Block

This compound serves as a versatile synthetic building block in advanced organic synthesis, particularly in the fields of medicinal chemistry and materials science. nbinno.com Its molecular structure is characterized by a piperidine (B6355638) ring, a common motif in many bioactive compounds, which is protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group. nbinno.comnih.gov This Boc protecting group is crucial for synthetic strategies as it is stable under various reaction conditions but can be readily removed under moderately acidic conditions, allowing for selective transformations at other parts of the molecule. nbinno.compeptide.com

Utilization of Boc-Piperidine Scaffolds in Complex Molecule Synthesis

Piperidine-containing compounds are one of the most important synthetic fragments for the construction of drugs and are present in numerous classes of pharmaceuticals. nih.gov Boc-piperidine scaffolds, like this compound, are fundamental reagents in research laboratories engaged in synthetic chemistry and drug development. nbinno.com The Boc group provides robust protection for the piperidine nitrogen, which is essential for carrying out multi-step syntheses where other parts of the molecule need to be modified without affecting the piperidine amine. nbinno.com This "orthogonality" is critical for complex syntheses. nbinno.com The strategic use of such building blocks allows chemists to introduce the piperidine core into larger molecules efficiently, contributing to the synthesis of novel therapeutic agents and functional materials. nbinno.comnih.gov

Role in Peptide Synthesis

In peptide synthesis, two primary strategies are employed: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. lifetein.com While piperidine itself is commonly used as a base to remove the Fmoc protecting group in Fmoc-based solid-phase peptide synthesis (SPPS), Boc-protected scaffolds have a different role. lifetein.comnih.gov Boc-protected amino acids are the fundamental units in Boc-SPPS, where the temporary N-terminal protection is provided by the acid-labile Boc group. peptide.comchempep.com

Boc-piperidine scaffolds, including derivatives like this compound, can be incorporated into peptide chains as non-natural amino acid surrogates or peptidomimetics. This incorporation can introduce conformational constraints, enhance stability against enzymatic degradation, or modulate the biological activity of the resulting peptide. The piperidine ring can act as a rigid scaffold to mimic beta-turns or other secondary structures within a peptide.

| Property | Description |

| Compound Name | This compound |

| CAS Number | 887588-23-0 nih.gov |

| Molecular Formula | C14H28N2O3 nih.gov |

| Molecular Weight | 272.38 g/mol nih.gov |

| IUPAC Name | tert-butyl 4-(3-methoxypropylamino)piperidine-1-carboxylate nih.gov |

Synthesis of N-substituted Piperidine Derivatives

The synthesis of N-substituted piperidine derivatives is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound. The secondary amine of this compound is an ideal starting point for such modifications. After potential deprotection of the Boc group, the resulting piperidine nitrogen can be functionalized, or alternatively, the secondary amine of the side chain can be targeted while the Boc group remains.

A powerful and widely used method for this purpose is reductive amination. researchgate.net This reaction involves treating the secondary amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the N-substituted (tertiary amine) product. researchgate.net Other methods include direct alkylation with alkyl halides or acylation with acid chlorides or anhydrides to form amides. These synthetic routes provide access to a vast array of derivatives from a single building block. researchgate.netscientificlabs.co.uk The strategic N-protection with the Boc group is key to controlling the regioselectivity of these reactions, particularly in molecules with multiple amine groups. rsc.org

Medicinal Chemistry and Pharmacological Research Applications

General Therapeutic Relevance of Piperidine (B6355638) Derivatives

The piperidine scaffold is one of the most significant building blocks in the design and synthesis of medicinal agents. nih.gov Its derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities. nih.gov The structural flexibility of the piperidine ring allows for substitution at various positions, enabling chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. This adaptability has led to the incorporation of the piperidine moiety into drugs targeting a vast range of diseases.

The therapeutic applications of piperidine-containing compounds are extensive, as highlighted in the table below.

| Therapeutic Area | Examples of Pharmacological Action |

| Oncology | Anticancer, Antitumor nih.gov |

| Neurology/Psychiatry | Antipsychotic, Analgesic, Alzheimer's Disease Therapy nih.gov |

| Infectious Diseases | Antibiotic, Antiviral, Antimalarial nih.gov |

| Immunology/Inflammation | Anti-inflammatory, Antioxidant nih.gov |

The widespread utility of this scaffold underscores its importance in modern drug discovery, from natural products like morphine and piperine (B192125) to fully synthetic drugs developed for complex diseases. nih.govnih.gov

1-Boc-4-(3-Methoxypropylamino)piperidine and its Derivatives in Drug Discovery

The compound this compound (CAS No: 887588-23-0) is a key example of a piperidine-based building block used in pharmaceutical research. nih.govguidechem.com The Boc group serves as a protecting group for the piperidine nitrogen, preventing its participation in reactions while allowing for modifications at other parts of the molecule. This protection is crucial for controlled, multi-step syntheses of complex drug candidates.

While this specific compound is primarily an intermediate, its structure represents a class of N-Boc-piperidine derivatives that are fundamental to constructing diverse chemical libraries. nbinno.com These libraries, containing thousands of unique molecules based on the piperidine scaffold, are screened for biological activity against various therapeutic targets. The versatility of intermediates like this compound allows for the systematic modification of side chains, influencing properties such as potency, selectivity, and metabolic stability. This modular approach, facilitated by such building blocks, is a cornerstone of modern hit-to-lead optimization in drug discovery. nbinno.comnih.gov

Specific Pharmacological Targets and Inhibitory Studies Involving Boc-Piperidine Analogues

The N-Boc-piperidine scaffold is a recurring feature in the synthesis of molecules designed to interact with specific biological targets, including enzymes and receptors. The following sections detail its application in the development of targeted therapeutic agents.

Boc-piperidine derivatives are crucial intermediates in the synthesis of various enzyme inhibitors.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: DPP-IV is a key target in the treatment of type 2 diabetes. Its inhibition prolongs the action of incretin (B1656795) hormones, which regulate insulin (B600854) secretion. Several potent DPP-IV inhibitors incorporate a piperidine ring. For example, novel N-substituted 4-hydrazino piperidine derivatives have been developed as potent and selective DPP-IV inhibitors. nih.gov The synthesis of certain thiazolopyrimidine-based DPP-IV inhibitors involves the use of (R)-3-(Boc-amino)piperidine as a key reactant to introduce the piperidine moiety into the final molecule. mdpi.com

Renin and Aspartic Acid Protease Inhibitors: Renin, an aspartic proteinase, is a critical enzyme in the regulation of blood pressure, making it a prime target for antihypertensive drugs. nih.gov High-throughput screening has identified 3,4-disubstituted piperidines as a potent class of nonpeptidomimetic renin inhibitors. nih.gov Structure-based drug design has led to the optimization of these piperidine-based inhibitors, resulting in compounds with picomolar affinity. nih.govnih.gov The synthesis of these complex molecules often employs N-Boc protected piperidine scaffolds to facilitate the required chemical modifications. nih.govresearchgate.net The design principles extend to other aspartic peptidases, where 3-alkoxy-4-arylpiperidine analogues have been developed as a new class of non-peptide peptidomimetic inhibitors. nih.gov

Pim-1 Kinase Inhibitors: The Pim protein kinases are serine/threonine kinases implicated in the development of various cancers, including prostate cancer and leukemia. researchgate.netnih.gov As such, they are significant targets for anticancer drug development. nih.gov Medicinal chemistry efforts have produced numerous inhibitors based on diverse heterocyclic scaffolds. nih.gov Among these, derivatives containing an N-methyl piperidine group have shown activity, and the piperidine scaffold is a recognized feature in molecules designed to target the ATP-binding pocket of the enzyme. thieme-connect.com

The piperidine scaffold is also integral to the design of ligands that modulate the function of key cellular receptors.

Muscarinic M3 Receptor Antagonists: M3 receptors are involved in smooth muscle contraction, and their antagonists are used to treat conditions like overactive bladder. researchgate.net Research has focused on developing selective M3 antagonists to minimize side effects associated with the blockade of other muscarinic receptor subtypes. escholarship.org A series of potent and selective M3 antagonists has been developed based on a 4-amino-piperidine scaffold, demonstrating strong anticholinergic properties. researchgate.netnih.gov

G-Protein Coupled Receptor 119 (GPR119) Agonists: GPR119 is a promising target for the treatment of type 2 diabetes and obesity, as its activation stimulates the release of both insulin and glucagon-like peptide-1 (GLP-1). wipo.intmedchemexpress.com Numerous potent GPR119 agonists feature a central piperidine ring that acts as a linker between different parts of the molecule. nih.gov This structural feature is critical for achieving high affinity and agonist activity at the receptor. nih.govnih.gov

Kinesin spindle protein (KSP), also known as Eg5, is essential for the formation of the bipolar mitotic spindle during cell division, making it an attractive target for cancer chemotherapy. nih.govmdpi.com Inhibition of KSP leads to mitotic arrest and subsequent cell death in proliferating cancer cells. mdpi.com Several KSP inhibitors have advanced to clinical trials, including ispinesib (B1684021) and filanesib. nih.gov While these compounds have diverse chemical structures, the piperidine ring is often utilized in the synthetic routes of KSP inhibitor analogues. For instance, piperidine itself is used as a reagent to remove protecting groups during the synthesis of certain N-trityl analogues. acs.org

The piperidine nucleus is a well-established scaffold in the development of analgesic and anti-inflammatory agents. nih.gov The natural alkaloid piperine, found in black pepper, and its synthetic derivatives have been evaluated for their analgesic and anti-inflammatory properties. nih.gov These studies have shown that modifications to the piperidine structure can lead to enhanced activity compared to parent compounds. nih.gov The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) also incorporates heterocyclic scaffolds like piperidine to create compounds with improved efficacy and safety profiles. mdpi.comcardiff.ac.uk

Antihistamine Synthesis

The piperidine moiety is a common structural feature in many antihistaminic drugs. The synthesis of certain antihistaminic piperidine derivatives utilizes intermediates that can be prepared from starting materials like this compound. These processes are crucial for creating compounds that can effectively treat allergic reactions. The synthesis often involves multi-step reactions to build the final complex molecule, where the piperidine ring plays a key role in the drug's activity google.com.

Structure-Activity Relationship (SAR) Studies of Boc-Piperidine-Based Therapeutic Agents

The piperidine scaffold is a privileged structure in medicinal chemistry due to its prevalence in pharmaceuticals and natural alkaloids encyclopedia.pubnih.gov. Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For Boc-piperidine derivatives, these studies are crucial for optimizing their therapeutic properties researchgate.netnih.gov.

Computational Approaches in Piperidine Derivative Design (e.g., In Silico Studies)

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools in the design and discovery of novel piperidine-based therapeutic agents. These computational studies allow researchers to predict the binding affinity and interaction of piperidine derivatives with their biological targets rsc.orgtandfonline.com. By simulating the interactions at a molecular level, scientists can prioritize the synthesis of compounds with the highest potential for desired pharmacological activity nih.govresearchgate.net. For instance, computational models can help identify key structural features of the piperidine ring and its substituents that are critical for binding to a specific receptor researchgate.net. This approach accelerates the drug development process and reduces the need for extensive and costly experimental screening researchgate.net.

A summary of computational approaches in the design of piperidine derivatives is presented in the table below:

| Computational Technique | Application in Piperidine Derivative Design | Key Outcomes |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. rsc.orgtandfonline.com | Identifies key binding interactions and helps in understanding the mechanism of action. nih.gov |

| QSAR Modeling | Relates the chemical structure of a series of compounds to their biological activity. researchgate.netresearchgate.net | Develops predictive models for the activity of new, unsynthesized piperidine derivatives. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the dynamic behavior of the ligand-receptor complex. researchgate.net | Provides insights into the stability of the binding and conformational changes. |

Impact of Substituent Modifications on Biological Activity

Modifying the substituents on the piperidine ring can have a significant impact on the biological activity of the resulting compounds. The nature, size, and position of these substituents can influence factors such as potency, selectivity, and pharmacokinetic properties acs.org.

For example, the introduction of different functional groups can alter the compound's ability to interact with its target receptor. Studies have shown that even small changes, such as the addition of a methyl or hydroxyl group, can lead to substantial differences in biological activity dndi.org. The Boc protecting group on the piperidine nitrogen is often used during synthesis and can be removed or replaced in later steps to generate the final active compound wikipedia.org. The choice of substituents on the piperidine core is a critical aspect of medicinal chemistry, aiming to enhance the therapeutic efficacy and safety profile of the drug candidate ajchem-a.commdpi.comresearchgate.net.

The table below illustrates the general effects of substituent modifications on the biological activity of piperidine derivatives:

| Substituent Modification | Potential Impact on Biological Activity |

| Size and Shape of Substituent | Can affect the fit of the molecule into the binding pocket of the target receptor. |

| Electronic Properties (e.g., electron-donating or -withdrawing groups) | Influences the strength of interactions with the receptor and can alter metabolic stability. dndi.org |

| Lipophilicity/Hydrophilicity | Affects the compound's solubility, absorption, distribution, and excretion (ADME properties). |

| Chirality | Different stereoisomers can exhibit distinct biological activities and potencies. |

Additional Academic and Research Applications

Role in Material Science: Specialized Polymer Creation

The incorporation of piperidine (B6355638) derivatives into polymer chains is a known strategy for developing materials with unique properties. The bifunctional nature of compounds like 1-Boc-4-(3-Methoxypropylamino)piperidine, possessing a secondary amine and a protected primary amine precursor, presents theoretical possibilities for its use as a monomer or a modifying agent in polymer synthesis.

Detailed Research Findings: Specific studies detailing the direct use of this compound in the creation of specialized polymers are not prevalent in publicly accessible literature. However, the general class of Boc-protected piperidines is utilized in synthetic organic and polymer chemistry. researchgate.net The secondary amine in the molecule could potentially react with electrophilic monomers to form a polymer backbone. Subsequently, the removal of the Boc protecting group would unmask a primary amine on the piperidine ring, making it available for further functionalization or cross-linking, thereby tailoring the polymer's physical and chemical properties. This dual functionality could be leveraged to create polymers with controlled basicity, hydrophilicity, or chelating capabilities. While related piperidine compounds are explored for polymer development, specific research validating this application for this compound remains to be published.

Analytical Chemistry: Reference Standards in Method Development

In analytical chemistry, particularly in pharmaceutical and forensic analysis, well-characterized reference standards are crucial for the accurate identification and quantification of target compounds. Substituted piperidines are often precursors or impurities in the synthesis of active pharmaceutical ingredients (APIs), such as certain opioids. google.com

Detailed Research Findings: There is no specific documentation found that establishes this compound as a commercially available or widely used analytical reference standard. However, its structural similarity to intermediates in the synthesis of various pharmaceutical agents suggests its potential for such a role. acs.orgacs.org For instance, in the development of a new pharmaceutical entity, this compound could be synthesized and characterized to serve as a reference marker for tracking its presence as a starting material or an impurity in the final product. Analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) would rely on such standards for method validation and quality control. The compound 4-Anilino-1-Boc-piperidine, for example, is used as an analytical reference standard in forensic applications due to its role as a precursor in fentanyl synthesis. google.com This precedent highlights the potential, though currently undocumented, application of this compound in similar analytical contexts.

Future Perspectives in Research on 1 Boc 4 3 Methoxypropylamino Piperidine and Its Analogues

Emerging Synthetic Methodologies

The future synthesis of 1-Boc-4-(3-Methoxypropylamino)piperidine analogues will likely move beyond traditional methods toward more efficient, selective, and sustainable approaches. Current syntheses for similar 4-aminopiperidines often rely on established techniques like the reductive amination of N-substituted 4-piperidones. mdpi.comnih.gov However, emerging strategies promise to accelerate the discovery of novel analogues.

Dearomative Functionalization: A significant advancement lies in the dearomative functionalization of readily available pyridine (B92270) derivatives. This strategy allows for the direct construction of highly substituted piperidine (B6355638) rings, which is otherwise a challenging synthetic task. researchgate.net Such methods could enable the creation of analogues with precisely controlled stereochemistry, which is crucial for biological activity.

Catalyst-Controlled C-H Functionalization: Rhodium-catalyzed C-H insertion and cyclopropanation reactions are powerful tools for the site-selective functionalization of the piperidine ring. nih.gov By choosing the appropriate catalyst and nitrogen-protecting group, researchers can direct functionalization to the C2, C3, or C4 positions, allowing for the synthesis of diverse positional analogues of the parent structure. nih.gov

Flow Chemistry and High-Throughput Synthesis: The integration of continuous flow hydrogenation and other automated technologies facilitates the rapid production of large libraries of analogues. nih.gov This approach, combined with parallel solution-phase synthesis, allows for the efficient exploration of structure-activity relationships (SAR) by quickly generating a multitude of derivatives with varied substituents. nih.gov

Future synthetic endeavors will focus on combining these innovative techniques to build complex molecular architectures based on the this compound framework, enabling a deeper exploration of its potential.

Novel Therapeutic Applications and Target Identification

While this compound itself is primarily a synthetic intermediate, its analogues are being explored for a wide range of therapeutic applications. The 4-aminopiperidine (B84694) core is a privileged scaffold found in numerous biologically active compounds. ijnrd.orgencyclopedia.pub

Researchers are actively investigating analogues for various diseases:

Infectious Diseases: Libraries of 4-aminopiperidines have yielded potent antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com Furthermore, this scaffold has been identified as a promising starting point for developing inhibitors of Hepatitis C Virus (HCV) assembly, a therapeutic strategy that targets the viral life cycle beyond replication. nih.gov

Metabolic Disorders: Analogues featuring a spirocyclic moiety on the piperidine ring are being synthesized and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type-2 diabetes. beilstein-journals.org

Oncology and Neurological Disorders: The broader class of piperidine derivatives is a staple in the development of treatments for cancer and Alzheimer's disease. nih.govencyclopedia.pub Future research could identify analogues of this compound that modulate novel targets in these complex diseases. For example, piperidine derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) for cancer therapy. nih.govencyclopedia.pub

The table below summarizes some of the identified therapeutic targets for various piperidine-based scaffolds, suggesting potential avenues for future investigation of analogues of this compound.

| Therapeutic Area | Target/Mechanism | Example Scaffold Class |

| Antifungal | Ergosterol Biosynthesis | 4-Aminopiperidines |

| Antiviral (HCV) | Viral Assembly Inhibition | 4-Aminopiperidines |

| Diabetes | DPP-4 Inhibition | Spirocyclic Aminopiperidines |

| Cancer | ALK/ROS1 Kinase Inhibition | 2-Amino-4-(1-piperidine) pyridines |

| Alzheimer's Disease | Cholinesterase Inhibition | Indolylpiperidines |

| Neuropathic Pain | σ1 Receptor Modulation | Piperidine Propionamides |

This table is generated based on data from existing research on various piperidine derivatives. mdpi.comnih.govencyclopedia.pubbeilstein-journals.org

Advanced Material Applications

The unique chemical properties of piperidine derivatives also position them as valuable components in the development of advanced functional materials. Future research is expected to explore the incorporation of this compound analogues into novel materials with tailored properties.

Bioactive Polymeric Films: Functionalized piperidines can be incorporated into biocompatible polymer matrices, such as those made from sodium alginate and poly(vinyl alcohol), to create bioactive films. nih.gov These films show promise for drug delivery applications and as antimicrobial surfaces, where the piperidine moiety contributes to the material's biological activity. nih.gov

Heterogeneous Catalysis: Piperidine-functionalized nanomaterials are emerging as efficient and reusable catalysts. For instance, piperidine has been successfully immobilized on magnetic graphene quantum dots to create a catalyst for organic synthesis. acgpubs.org The basic nitrogen of the piperidine ring plays a key role in its catalytic activity.

Specialized Polymers and Coatings: Piperidine-containing polymers are being investigated for use as specialized adhesives and coatings due to their potential for good thermal stability and chemical resistance. ontosight.ai The ability to modify the side chains of the this compound structure could allow for the fine-tuning of polymer properties for specific material science applications.

Computational Chemistry and Drug Design Evolution

The evolution of computational chemistry provides powerful tools to accelerate the design and optimization of novel this compound analogues. In silico methods are becoming indispensable for navigating the vast chemical space and prioritizing synthetic efforts.

Library Design and Virtual Screening: Computational tools are used to design large, diverse virtual libraries of 4-aminopiperidine analogues. nih.gov These libraries can then be screened in silico against biological targets to identify promising hit compounds before committing to resource-intensive chemical synthesis. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are being developed for various piperidine derivatives to correlate their structural features with biological activity. researchgate.net These models can predict the potency of newly designed analogues and guide the optimization of lead compounds.

Molecular Dynamics and Docking Simulations: Molecular docking and dynamics simulations are used to elucidate the binding modes of piperidine-based ligands with their protein targets, such as the sigma-1 receptor. nih.gov These computational studies provide critical insights into the key molecular interactions, guiding further structure-based drug design. nih.gov Furthermore, Density Functional Theory (DFT) calculations are being employed to understand and predict the regioselectivity of synthetic reactions, aiding in the development of more efficient synthetic routes. acs.org

The synergy between these computational approaches and advanced synthetic methodologies will undoubtedly accelerate the discovery of novel analogues of this compound with significant potential in both medicine and materials science.

常见问题

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DCM, 25°C, 12h | 85% | |

| Reductive Amination | 3-Methoxypropylamine, NaBH3CN, MeOH | 78% |

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Acute oral toxicity (Category 3; H301) necessitates PPE (gloves, goggles) and fume hood use .

- Storage : Stable at -20°C in airtight containers; incompatible with strong acids/oxidizers .

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose via hazardous waste protocols .

Advanced Question: How do solvent polarity and temperature affect the coupling efficiency of 3-methoxypropylamine to Boc-protected piperidine?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of 3-methoxypropylamine, improving coupling yields (~80–90%) compared to non-polar solvents (e.g., toluene: ~60%) .

- Temperature : Elevated temperatures (50–60°C) accelerate reactions but risk Boc deprotection. Optimal range: 25–40°C .

- Catalysts : Use of Hunig’s base (DIPEA) or NaI minimizes side reactions (e.g., over-alkylation) .

Data Contradiction : While DMF improves reactivity, it complicates purification due to high boiling points. Alternative solvents (e.g., THF/water mixtures) balance efficiency and workflow .

Advanced Question: What analytical techniques resolve structural ambiguities in Boc-protected piperidine derivatives?

Methodological Answer:

- NMR : H NMR distinguishes Boc (δ 1.4 ppm, singlet) and methoxypropyl (δ 3.3–3.5 ppm, multiplet) groups. C NMR confirms carbonyl (Boc: δ 155 ppm) .

- LC-MS : Monitors reaction progress (e.g., [M+H]⁺ = 313.4 g/mol) and detects impurities (e.g., de-Boc byproduct at m/z 213.2) .

- X-ray Crystallography : Resolves stereochemistry at C4 of piperidine (critical for chiral intermediates) .

Advanced Question: What mechanistic insights explain Boc deprotection under acidic vs. basic conditions?

Methodological Answer:

- Acidic Deprotection : HCl in dioxane or TFA cleaves the Boc group via protonation of the carbonyl oxygen, forming a carbamic acid intermediate that liberates CO2 and tert-butanol .

- Base Sensitivity : Boc groups are stable to mild bases (e.g., K2CO3) but degrade under strong bases (e.g., NaOH), limiting reaction compatibility .

Q. Table 2: Deprotection Conditions

| Acid | Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| 4M HCl/dioxane | DCM | 2h | 95% | |

| TFA | DCM | 30min | 90% |

Advanced Question: How can computational modeling optimize the synthetic pathway for this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulates solvent interactions to predict optimal reaction conditions (e.g., THF vs. DCM) .

- DFT Calculations : Identifies transition states for Boc deprotection, guiding catalyst selection (e.g., Brønsted vs. Lewis acids) .

- ADMET Prediction : Tools like SwissADME assess drug-likeness (e.g., logP = 2.1, TPSA = 45 Ų) for preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。